molecular formula C14H8Cl2N2OS2 B2907637 2,5-dichloro-N-(4-phenylthiazol-2-yl)thiophene-3-carboxamide CAS No. 393838-40-9

2,5-dichloro-N-(4-phenylthiazol-2-yl)thiophene-3-carboxamide

Cat. No. B2907637
CAS RN: 393838-40-9
M. Wt: 355.25
InChI Key: IQAPFVCGXVXVPX-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can vary greatly depending on their substituents. For example, chloride ions of certain compounds can be replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Compounds containing thiazole rings have been reported to show significant analgesic and anti-inflammatory activities . This suggests that our compound may also be researched for potential use in pain relief and inflammation control.

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated potent effects on human tumor cell lines, indicating that they may be explored for antitumor and cytotoxic activities . This could be a field of research for our compound, especially in targeting specific types of cancer.

Drug Design and Synthesis

The pharmacophore hybridization approach, which involves combining multiple pharmacophoric features into one molecule, is used in drug design . Our compound could be investigated for its potential as a hybrid molecule in anticancer drug design.

Neurological Disorders Treatment

Thiophene derivatives have been used in the treatment of neurological disorders such as Alzheimer’s disease . The compound may have applications in researching treatments for similar conditions.

Serotonin Antagonists

Some thiophene compounds act as serotonin antagonists and are used in medical treatments . Research into our compound could extend into this area, exploring its efficacy as a serotonin antagonist.

Future Directions

Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy . In this context, the synthesis of derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity, could be a promising direction for future research .

properties

IUPAC Name

2,5-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS2/c15-11-6-9(12(16)21-11)13(19)18-14-17-10(7-20-14)8-4-2-1-3-5-8/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAPFVCGXVXVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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